
1,3-Dimethoxy-2,4,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-2,4,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, featuring two methoxy groups and three methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-2,4,5-trimethylbenzene can be synthesized through several methods. One common approach involves the methylation of 1,3-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. Another method includes the reaction of 2,4,5-trimethylphenol with dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethoxy-2,4,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or trifluoroperacetic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,3-Dimethoxy-2,4,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1,3-dimethoxy-2,4,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and reactivity. The compound can undergo electrophilic aromatic substitution, where the electron-donating methoxy groups activate the benzene ring towards electrophilic attack .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethylbenzene (Mesitylene): Similar structure but lacks methoxy groups.
1,2,4-Trimethylbenzene (Pseudocumene): Different substitution pattern on the benzene ring.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with a different substitution pattern.
Uniqueness: 1,3-Dimethoxy-2,4,5-trimethylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. The methoxy groups enhance its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions .
Propriétés
Numéro CAS |
59968-27-3 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1,3-dimethoxy-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)9(3)11(13-5)8(7)2/h6H,1-5H3 |
Clé InChI |
MUVGPKFVOVVZDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
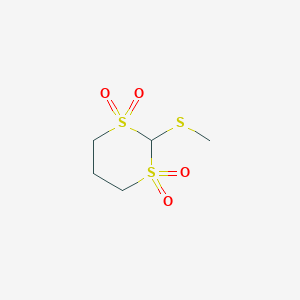
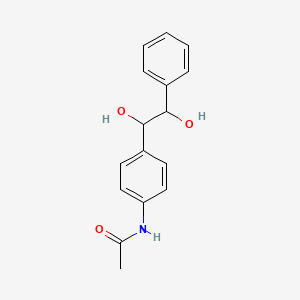


![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
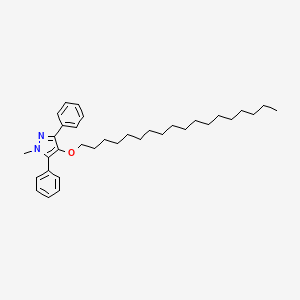
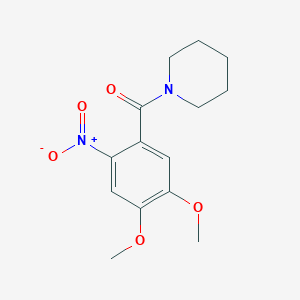
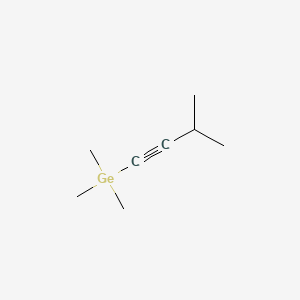
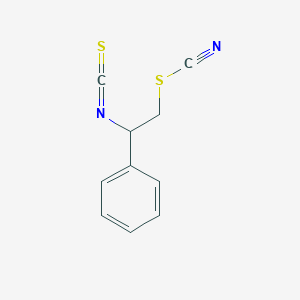
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
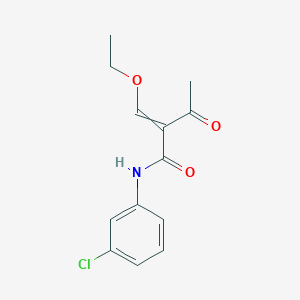
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
